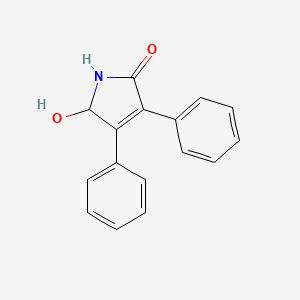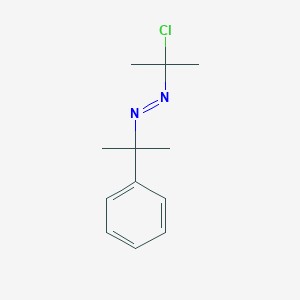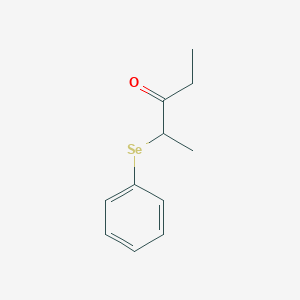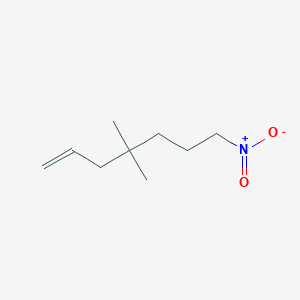![molecular formula C12H22INO2 B14561464 Piperidinium, 1-ethyl-1-[2-[(1-oxo-2-propenyl)oxy]ethyl]-, iodide CAS No. 62260-87-1](/img/structure/B14561464.png)
Piperidinium, 1-ethyl-1-[2-[(1-oxo-2-propenyl)oxy]ethyl]-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidinium, 1-ethyl-1-[2-[(1-oxo-2-propenyl)oxy]ethyl]-, iodide is a quaternary ammonium compound It is characterized by the presence of a piperidine ring, an ethyl group, and a 2-[(1-oxo-2-propenyl)oxy]ethyl group, with iodide as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1-ethyl-1-[2-[(1-oxo-2-propenyl)oxy]ethyl]-, iodide typically involves the quaternization of a piperidine derivative. One common method is the reaction of 1-ethylpiperidine with 2-bromoethyl acrylate in the presence of a base, followed by the addition of iodide to form the final product. The reaction conditions often include:
Solvent: Anhydrous acetonitrile or another polar aprotic solvent.
Temperature: Room temperature to 60°C.
Base: Triethylamine or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Piperidinium, 1-ethyl-1-[2-[(1-oxo-2-propenyl)oxy]ethyl]-, iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted products.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Scientific Research Applications
Chemistry
In chemistry, Piperidinium, 1-ethyl-1-[2-[(1-oxo-2-propenyl)oxy]ethyl]-, iodide is used as a reagent in organic synthesis. It can act as a phase-transfer catalyst, facilitating reactions between compounds in different phases.
Biology
In biological research, this compound can be used to study the effects of quaternary ammonium compounds on cell membranes and ion channels. It may also serve as a model compound for investigating the interactions of similar structures with biological systems.
Medicine
In medicine, this compound has potential applications as an antimicrobial agent. Its structure allows it to disrupt microbial cell membranes, making it effective against a range of pathogens.
Industry
In industrial applications, this compound can be used as an antistatic agent, surfactant, or corrosion inhibitor. Its ability to interact with various surfaces and materials makes it valuable in manufacturing and processing.
Mechanism of Action
The mechanism of action of Piperidinium, 1-ethyl-1-[2-[(1-oxo-2-propenyl)oxy]ethyl]-, iodide involves its interaction with cell membranes and proteins. The quaternary ammonium group can disrupt lipid bilayers, leading to increased membrane permeability and cell lysis. Additionally, the compound can interact with ion channels and transporters, affecting cellular ion balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Piperidinium, 1-ethyl-1-methyl-, iodide: Similar structure but with a methyl group instead of the 2-[(1-oxo-2-propenyl)oxy]ethyl group.
Piperidine, 1-(1-oxo-3-phenyl-2-propenyl)-: Contains a phenyl group and a different substitution pattern on the piperidine ring.
Uniqueness
Piperidinium, 1-ethyl-1-[2-[(1-oxo-2-propenyl)oxy]ethyl]-, iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-[(1-oxo-2-propenyl)oxy]ethyl group allows for unique interactions with biological membranes and proteins, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62260-87-1 |
|---|---|
Molecular Formula |
C12H22INO2 |
Molecular Weight |
339.21 g/mol |
IUPAC Name |
2-(1-ethylpiperidin-1-ium-1-yl)ethyl prop-2-enoate;iodide |
InChI |
InChI=1S/C12H22NO2.HI/c1-3-12(14)15-11-10-13(4-2)8-6-5-7-9-13;/h3H,1,4-11H2,2H3;1H/q+1;/p-1 |
InChI Key |
XKXZIVQJLKQSNU-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1(CCCCC1)CCOC(=O)C=C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


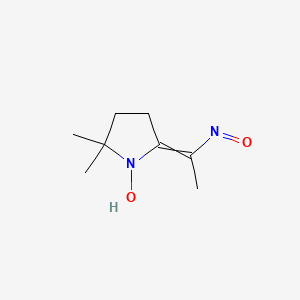
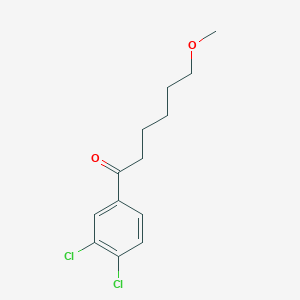
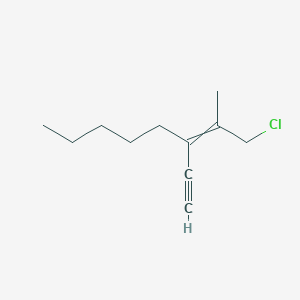
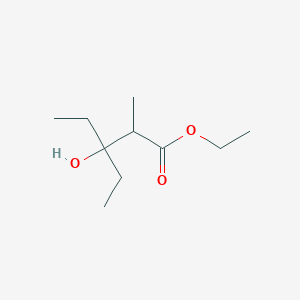

![2-Azabicyclo[2.2.2]octan-6-ol, 6-[3-(1,3-dioxolan-2-yl)propyl]-](/img/structure/B14561442.png)
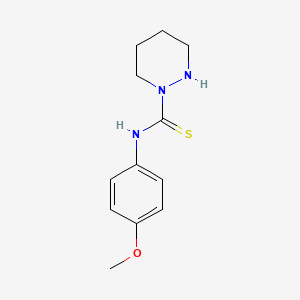
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}benzonitrile](/img/structure/B14561460.png)
![3-[(2H-1,3-Benzodioxol-5-yl)methylidene]-4-oxopentanoic acid](/img/structure/B14561472.png)
![N-[3-Amino-2-hydroxy-4-(4-methylphenyl)butanoyl]-L-leucine](/img/structure/B14561479.png)
